3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde
Overview
Description
3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde is an organic compound that features a tert-butyl group, a dimethylamino group, and a hydroxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds smoothly with the oxidation of the Csp3–H bond, cleavage of the C–CN bond, and formation of the C–O bond in one pot.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tert-butyl acetate .
Major Products
Major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted derivatives from nucleophilic substitution.
Scientific Research Applications
3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism by which 3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl group and dimethylamino group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can undergo photothermal conversion via excited state non-radiative transitions, making it useful in photothermal therapy .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Esters: These compounds share the tert-butyl group and are used in similar applications in organic synthesis.
Dimethylamino Substituted Compounds: Compounds with dimethylamino groups are widely used in pharmaceuticals and materials science.
Uniqueness
The presence of both the tert-butyl and dimethylamino groups enhances its solubility and reduces aggregation, making it more effective in various applications .
Properties
IUPAC Name |
3-tert-butyl-5-(dimethylamino)-2-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)11-7-10(14(4)5)6-9(8-15)12(11)16/h6-8,16H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLRWGYYHXSHRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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